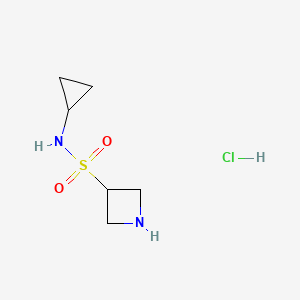

N-Cyclopropylazetidine-3-sulfonamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

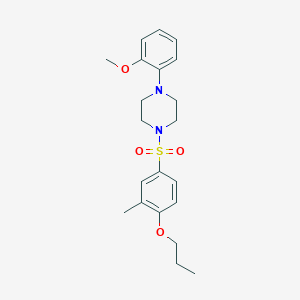

“N-Cyclopropylazetidine-3-sulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2375273-95-1 . It has a molecular weight of 212.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H12N2O2S.ClH/c9-11(10,6-3-7-4-6)8-5-1-2-5;/h5-8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

Sulfonamide compounds are historically significant as synthetic bacteriostatic antibiotics, marking a cornerstone in the therapy of bacterial infections. Their utility extends beyond traditional antibacterial applications to include roles against a variety of microorganisms. The continued relevance of sulfonamides in clinical use underscores their foundational importance in antimicrobial therapy (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Role in Cancer Therapy

Sulfonamides have emerged as potential anticancer agents. Their application spans from direct antitumor activities to roles in targeted therapy, such as tyrosine kinase inhibitors and angiogenesis inhibitors. The versatility of sulfonamides in cancer research highlights their capacity for therapeutic innovation (Gulcin & Taslimi, 2018).

Applications in Glaucoma Treatment

The sulfonamide class of carbonic anhydrase inhibitors (CAIs) represents a pivotal therapeutic approach in managing glaucoma. These compounds reduce intraocular pressure by modulating aqueous humor secretion, demonstrating the critical role of sulfonamides in ophthalmic conditions (Carta, Supuran, 2013).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, partly due to agricultural use, poses challenges related to microbial resistance and ecosystem health. Research into the biodegradation of sulfonamides aims to mitigate these impacts by understanding and enhancing the processes that break down these compounds in the environment (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical and Detection Techniques

The development of analytical methods for sulfonamides, including capillary electrophoresis and other chromatographic techniques, is essential for quality control in pharmaceuticals, food safety, and environmental monitoring. These methods facilitate the detection and quantification of sulfonamides, underscoring their relevance across multiple domains (Hoff & Kist, 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to potential hazards such as skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

N-cyclopropylazetidine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S.ClH/c9-11(10,6-3-7-4-6)8-5-1-2-5;/h5-8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIBREFWQZGTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one](/img/structure/B2668342.png)

![2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2668350.png)

![1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2668353.png)

![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2668354.png)

![3-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyrazine-2-carbonitrile](/img/structure/B2668355.png)

![3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2668357.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2668360.png)